molecular formula C15H10FNOS B2435135 N-(1-benzothiophen-5-yl)-4-fluorobenzamide CAS No. 477539-59-6

N-(1-benzothiophen-5-yl)-4-fluorobenzamide

Cat. No.: B2435135
CAS No.: 477539-59-6
M. Wt: 271.31
InChI Key: WMXLBYOPBAMMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Benzothiophen-5-yl)-4-fluorobenzamide is a chemical research compound featuring a benzothiophene scaffold linked to a 4-fluorobenzamide group. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. The 4-fluorobenzamide moiety is a privileged structure in pharmaceutical chemistry, known to contribute to biological activity by improving hydrogen bond formation with enzyme active sites, which can enhance compound potency and selectivity . Compounds with this structural feature have been investigated for a range of biological activities. Research on analogous 4-fluorobenzamide derivatives has demonstrated their potential as promising anti-inflammatory and analgesic agents with enhanced gastric tolerability and cyclooxygenase (COX)-inhibitory activity . Furthermore, other fluorobenzamide-based molecules have shown high binding affinity and selectivity for specific receptors, such as the 5-HT(1F) receptor, indicating potential utility in neurological research, including models of migraine headache . Additionally, fluorobenzamide compounds have been explored as potent ligands for sigma receptors and have been evaluated as potential radioligands for Positron Emission Tomography (PET) imaging . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules or as a reference standard in biological screening assays. This product is intended for research and manufacturing purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNOS/c16-12-3-1-10(2-4-12)15(18)17-13-5-6-14-11(9-13)7-8-19-14/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXLBYOPBAMMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for the N-(1-benzothiophen-5-yl)-4-fluorobenzamide Core

The assembly of the target molecule's core structure involves two primary convergent steps: the synthesis of the 5-aminobenzothiophene precursor and its subsequent coupling with a derivative of 4-fluorobenzoic acid.

The formation of the amide linkage is a cornerstone of organic synthesis. For a target like this compound, this typically involves the acylation of 5-aminobenzothiophene with an activated form of 4-fluorobenzoic acid. The most direct method is the reaction with 4-fluorobenzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, modern coupling reagents can be employed to facilitate the reaction directly from the carboxylic acid, minimizing the need for an acyl chloride intermediate. These methods are particularly useful for sensitive substrates. While many transition-metal-catalyzed methods for C-N bond formation exist, the direct coupling of an amine with a carboxylic acid derivative remains the most common and efficient route for this type of benzamide (B126) synthesis. mdpi.com More advanced, greener protocols are continually being developed, including oxidative amidation reactions that can form the amide bond from precursors like aldehydes and amines using a recyclable heterogeneous catalyst. researchgate.net

The benzothiophene (B83047) moiety is a bicyclic heteroaromatic system that can be constructed through various cyclization strategies. chemicalbook.com A common approach involves the intramolecular cyclization of aryl thioethers. chemicalbook.comtaylorfrancis.com For instance, a substituted thiophenol can be reacted with a molecule containing a suitable two-carbon unit, followed by acid- or base-catalyzed cyclization to form the fused thiophene (B33073) ring.

Once the benzothiophene skeleton is formed, functionalization is required to introduce the amine group at the 5-position. A standard method for this is electrophilic nitration of the benzothiophene ring, followed by reduction of the resulting nitro group to an amine. The regioselectivity of electrophilic substitution on the unsubstituted benzothiophene ring typically favors the 3-position; however, substitution on the benzene (B151609) portion of the ring system is also well-established. chemicalbook.com A carefully chosen synthetic route ensures the desired 5-amino substitution pattern. An alternative modern approach involves aryne reactions with alkynyl sulfides, which can produce highly substituted benzothiophenes in a single step. rsc.org

The precise conditions for synthesizing the core structure can be optimized for yield and purity. The table below outlines typical reagent systems for the key transformations.

Transformation Starting Materials Key Reagents & Catalysts Solvent Typical Conditions Reference
Amidification 5-Aminobenzothiophene, 4-Fluorobenzoyl chloridePyridine or Triethylamine (base)Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)0 °C to room temperature mdpi.com
Benzothiophene Synthesis o-Halovinylbenzenes, Potassium sulfideNone (Transition-metal free)N,N-Dimethylformamide (DMF)Elevated temperature organic-chemistry.org
Benzothiophene Synthesis 2-Bromo alkynylbenzenes, Sodium sulfideCopper(I) iodide (CuI), TMEDANot specifiedNot specified organic-chemistry.org
Benzothiophene Synthesis Arylmercapto acetalsZnCl₂-impregnated montmorillonite (B579905) or Amberlyst A-15Toluene (for Amberlyst)Gas phase or boiling toluene chemicalbook.com

Derivatization Strategies for Structural Modification

Structural modifications of this compound can be achieved by altering either the fluorophenyl group or the benzothiophene core. These derivatizations are crucial for studying structure-activity relationships in various chemical contexts.

The simplest method for modifying the fluorophenyl ring is to use different substituted benzoyl chlorides or benzoic acids during the initial amidification step. This allows for the introduction of various substitution patterns on the phenyl ring. For example, analogues such as N-(1-benzothiophen-5-yl)-3-fluorobenzamide and N-(1-benzothiophen-5-yl)-3,4,5-trifluorobenzamide have been documented. nih.govnih.gov The use of polyfluorophenyl moieties can introduce unique electronic and hydrophobic properties, which may influence intermolecular interactions. nih.gov

The table below illustrates potential modifications based on this strategy.

Starting Carboxylic Acid Derivative Resulting Moiety Potential Properties
3,4-Difluorobenzoyl chloride3,4-DifluorophenylAltered dipole moment and electronic profile
4-(Trifluoromethyl)benzoyl chloride4-(Trifluoromethyl)phenylStrong electron-withdrawing group
3,4,5-Trifluorobenzoyl chloride3,4,5-TrifluorophenylSignificant changes in hydrophobicity and hydrogen bonding capacity

The benzothiophene ring system is amenable to further functionalization, primarily through electrophilic substitution reactions. numberanalytics.com The existing N-acylamino group at the 5-position is an ortho-, para-directing group, which would activate the benzothiophene's benzene ring towards substitution at the 4- and 6-positions. Reactions such as halogenation, nitration, or Friedel-Crafts acylation could introduce new functional groups at these sites.

Furthermore, the thiophene part of the ring system can also be functionalized. For instance, lithiation at the 2-position with an organolithium reagent like n-butyllithium, followed by quenching with an electrophile, can introduce a wide variety of substituents. taylorfrancis.com It is also possible to construct additional rings fused to the benzothiophene core by employing precursors designed for subsequent cyclization reactions, leading to more complex polycyclic systems. researchgate.net

Amide Linkage Modifications

The amide bond is a cornerstone of the structure of this compound, and its modification can lead to analogues with altered properties. While specific modifications on this exact molecule are not extensively documented in publicly available literature, established principles of amide chemistry allow for a variety of potential transformations.

One common modification involves the N-alkylation or N-arylation of the amide nitrogen. This can be achieved by deprotonating the amide with a suitable base, followed by reaction with an alkyl or aryl halide. Such modifications would alter the hydrogen-bonding capabilities and steric profile of the molecule.

Another potential modification is the conversion of the amide to a thioamide . This is typically accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide. The resulting thioamide would exhibit different electronic and geometric properties compared to the original amide.

Furthermore, the amide bond can be reduced to an amine using strong reducing agents such as lithium aluminum hydride. This transformation would fundamentally change the nature of the linker between the benzothiophene and fluorophenyl moieties from a planar, rigid amide to a more flexible secondary amine.

Table 1: Potential Amide Linkage Modifications

Modification TypeReagentsPotential Outcome
N-AlkylationBase (e.g., NaH), Alkyl Halide (R-X)Introduction of an alkyl group on the amide nitrogen
ThioamidationLawesson's ReagentConversion of the carbonyl group to a thiocarbonyl group
Amide ReductionLithium Aluminum Hydride (LiAlH4)Reduction of the amide to a secondary amine

Green Chemistry Approaches and Sustainable Synthesis Principles

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. While specific green synthetic routes for this compound are not detailed in the literature, general strategies can be applied to its synthesis, which is likely to proceed via the amidation of 5-aminobenzothiophene with an activated derivative of 4-fluorobenzoic acid.

Key green chemistry considerations would include:

Solvent Selection: Replacing hazardous and volatile organic solvents like dichloromethane or DMF with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water, where feasible, would significantly reduce the environmental impact. luxembourg-bio.com

Atom Economy: The choice of coupling reagents for the amide bond formation is critical. Reagents that result in the formation of benign and easily removable byproducts are preferred. Catalytic methods, as discussed in the next section, generally offer higher atom economy.

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Use of Renewable Feedstocks: While the core scaffolds of this molecule are derived from petrochemical sources, exploring bio-based routes to the starting materials would be a long-term goal for a fully sustainable synthesis.

Catalytic Methods for Enhanced Synthetic Efficiency

Catalytic approaches to the synthesis of this compound can offer significant advantages in terms of efficiency, selectivity, and sustainability. The key synthetic step, the formation of the amide bond, can be facilitated by a variety of catalysts.

Instead of using stoichiometric coupling reagents, which generate significant waste, catalytic amidation reactions are a more sustainable alternative. For instance, boric acid derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines with the removal of water.

Another approach to enhance efficiency is through the catalytic synthesis of the benzothiophene core itself. Modern synthetic methods often employ transition metal catalysts, such as palladium or copper, to construct the benzothiophene ring system from simpler precursors. ias.ac.in For example, Sonogashira coupling reactions can be used to introduce an alkyne, which can then undergo a cyclization to form the benzothiophene ring. ias.ac.in

Furthermore, direct C-H amidation is an emerging strategy that could potentially be applied. This would involve the direct coupling of a benzothiophene C-H bond with an amine, mediated by a suitable catalyst, although this would require significant methodological development for this specific substrate. rsc.org

Table 2: Comparison of Synthetic Approaches

ApproachReagents/CatalystsAdvantagesDisadvantages
Conventional AmidationAcyl Chloride, Amine, BaseHigh yield, reliableGenerates stoichiometric waste
Catalytic AmidationCarboxylic Acid, Amine, Catalyst (e.g., Boric Acid)Higher atom economy, less wasteMay require higher temperatures
Palladium-Catalyzed Cross-CouplingAryl Halide, Alkyne, Pd CatalystBuilds complexity efficientlyCatalyst cost and removal

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental data for the complete structural characterization of the compound “this compound” is not publicly available. While information exists for structurally related molecules, the strict requirement to focus solely on the titled compound prevents the use of analogous data.

Detailed research findings required to populate the specified sections—including ¹H NMR, ¹³C NMR, IR, HRMS, and single-crystal X-ray diffraction data—could not be located. As such, it is not possible to generate a thorough and scientifically accurate article that adheres to the provided outline. Fulfilling the request would necessitate access to primary research data that has either not been published or is not indexed in accessible databases.

Structural Characterization and Conformational Analysis

Advanced Crystallographic Investigations

Conformational Preferences in the Crystalline State

Information regarding the specific dihedral angles, bond lengths, and bond angles that define the three-dimensional arrangement of N-(1-benzothiophen-5-yl)-4-fluorobenzamide in a crystal lattice is not present in the current body of scientific literature. Crystallographic studies, which are essential for determining these parameters, have not been published for this specific compound.

Thermal Stability and Degradation Pathway Analysis

Investigations into the thermal stability of a compound, typically conducted using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information on its decomposition temperature and the energetic changes that occur upon heating. Similarly, the elucidation of its degradation pathway requires specific analytical studies. No such thermal analysis data has been reported for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a foundational understanding of the intrinsic properties of a molecule. These calculations can elucidate the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's inherent reactivity.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable conformation of a molecule, corresponding to a minimum on its potential energy surface. For N-(1-benzothiophen-5-yl)-4-fluorobenzamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Techniques like Density Functional Theory (DFT) are commonly employed for this purpose.

Once the optimized geometry is obtained, an analysis of the electronic structure can be performed. This reveals how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior. Key parameters derived from this analysis include atomic charges and dipole moments.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack.

ParameterDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to electron-donating ability.Would indicate regions susceptible to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.Would indicate regions susceptible to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.A smaller gap would suggest higher reactivity.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Red regions typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. An ESP map for this compound would highlight the electronegative oxygen and fluorine atoms as potential sites for hydrogen bonding and other electrostatic interactions.

Molecular Docking and Ligand-Target Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is crucial in drug design for estimating the binding affinity and identifying key interactions between the ligand and the receptor's active site.

Ligand-Protein Interaction Profiling and Hotspot Identification

In a hypothetical docking study of this compound with a relevant biological target, the analysis would focus on identifying the specific amino acid residues that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The identification of these "hotspots" is critical for understanding the mechanism of action and for designing more potent and selective analogs.

Interaction TypePotential Interacting Groups on this compound
Hydrogen Bonding The amide nitrogen and carbonyl oxygen, the fluorine atom.
Hydrophobic Interactions The benzothiophene (B83047) and fluorophenyl rings.
Pi-Pi Stacking The aromatic rings of the benzothiophene and fluorophenyl moieties.

Receptor Binding Site Characterization and Allosteric Modulation Studies

Characterizing the receptor's binding site involves analyzing its shape, size, and physicochemical properties. This helps in understanding the structural requirements for a ligand to bind effectively. Furthermore, computational studies can explore the possibility of allosteric modulation, where a ligand binds to a site on the protein other than the primary (orthosteric) binding site, thereby modulating the protein's activity. For this compound, such studies would investigate if it could act as an allosteric modulator of a target protein, which can offer advantages in terms of specificity and reduced side effects compared to orthosteric ligands.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules. For a compound like this compound, MD simulations can provide critical insights into its structural flexibility and its interactions with biological targets.

Conformational Dynamics in Solution and Membrane Environments

Understanding how this compound behaves in different physiological environments is key to predicting its biological activity. MD simulations can model the compound's conformational landscape in aqueous solutions, revealing the most stable three-dimensional shapes it adopts. This includes analyzing the rotational freedom around its amide bond and the relative orientations of the benzothiophene and fluorobenzamide rings. Such studies would illuminate the molecule's flexibility and the ensemble of conformations available for binding to a target.

When placed in a simulated lipid bilayer, representing a cell membrane, MD simulations can predict how the molecule partitions into and orients within the membrane. This is vital for understanding its ability to cross cellular barriers, a critical factor for orally administered drugs. The simulation would track changes in the molecule's conformation as it moves from an aqueous to a lipophilic environment, highlighting the energetic favorability of membrane interaction.

Ligand-Target Complex Stability and Binding Trajectories

Should a biological target for this compound be identified, MD simulations are indispensable for studying the stability of the ligand-target complex. samipubco.comjppres.com By simulating the complex over time, researchers can observe the dynamics of the binding pocket and the ligand's interactions within it. samipubco.comjppres.com Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the complex and the flexibility of its components. jppres.com

Furthermore, these simulations can map the binding and unbinding pathways of the ligand. Understanding these trajectories provides a more complete picture of the binding kinetics, which is not captured by static docking studies alone. This information can be crucial for designing derivatives with improved binding affinity and residence time at the target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzothiophene derivatives, QSAR can be a powerful tool to guide the synthesis of more potent and selective molecules. nih.govnih.gov

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with corresponding biological activity data is required. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can then be employed to build a predictive model. pharmacophorejournal.comresearchgate.net A robust QSAR model would be able to accurately predict the biological activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.govpharmacophorejournal.com For instance, studies on other benzothiophene analogs have successfully used QSAR to create models with good predictive power. nih.govpharmacophorejournal.com

Identification of Key Physicochemical Descriptors and Pharmacophore Features

A significant outcome of QSAR modeling is the identification of the key molecular properties that govern biological activity. nih.gov These properties, known as descriptors, can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). By analyzing the generated QSAR equation, researchers can determine which features are positively or negatively correlated with activity.

From this analysis, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For this compound and its analogs, a pharmacophore model would highlight the critical interaction points for binding to a specific target, guiding the design of new compounds with optimized features. Studies on related benzamide (B126) and thiophene (B33073) structures have shown the utility of pharmacophore modeling in identifying crucial features for activity. jonuns.comresearchgate.net

In Silico Pharmacokinetic Parameter Predictions

Beyond biological activity, the success of a potential drug molecule depends on its pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools play a crucial role in the early prediction of these properties, helping to identify and filter out compounds with undesirable characteristics. nih.govnih.govresearchgate.net

For this compound, various computational models can predict its ADMET properties. These predictions are based on its structural features and physicochemical properties.

Below is a table of predicted pharmacokinetic parameters for this compound based on common in silico models.

ParameterPredicted Value/ClassificationImplication
Molecular Weight~271.31 g/molComplies with Lipinski's Rule of Five (<500)
LogP (Lipophilicity)~3.9Indicates good lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donors1Complies with Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors3Complies with Lipinski's Rule of Five (≤10)
Human Intestinal AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract. jonuns.com
Blood-Brain Barrier (BBB) PermeationLikely to crossThe molecule's properties suggest it may penetrate the central nervous system.
CYP450 InhibitionPotential inhibitor of specific isoforms (e.g., CYP2C9, CYP3A4)May have drug-drug interactions if co-administered with drugs metabolized by these enzymes.
HepatotoxicityLow to moderate risk predictedFurther experimental validation is necessary. jonuns.com
Ames MutagenicityPredicted to be non-mutagenicIndicates a low likelihood of causing genetic mutations.

These in silico predictions provide a valuable preliminary assessment of the compound's drug-like properties. For example, high intestinal absorption is favorable for oral bioavailability. jonuns.com However, potential inhibition of cytochrome P450 enzymes would require careful consideration during later stages of drug development to avoid adverse drug interactions. nih.gov It is important to note that these are predictive models and require experimental validation. researchgate.net

Predicted Absorption Percentages and Oral Bioavailability Assessment

No specific data on the predicted absorption percentages or oral bioavailability assessment for this compound was found in the reviewed literature.

Solubility Prediction and Experimental Validation

There are no available studies detailing the predicted solubility of this compound or any corresponding experimental validation of such predictions.

Pharmacological and Mechanistic Investigations Preclinical

In Vitro Biological Target Identification and Validation

Preclinical in vitro studies are fundamental in identifying the biological targets of a compound and validating its potential therapeutic activities. This involves a range of biochemical and cell-based assays.

Enzyme Inhibition Studies

Enzyme inhibition assays are crucial for determining a compound's potential to modulate the activity of specific enzymes involved in disease pathways. Investigations were focused on several key enzymes:

ALK5 Kinase: There is no available scientific literature detailing studies on the inhibitory activity of N-(1-benzothiophen-5-yl)-4-fluorobenzamide against ALK5 (TGF-β type I receptor) kinase.

COX-1/COX-2: No published data were found regarding the in vitro inhibitory effects of this compound on cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes.

α-glucosidase: Information regarding the α-glucosidase inhibitory potential of this compound is not present in the reviewed scientific literature.

Histone Deacetylase (HDAC): While benzothiophene (B83047) derivatives have been explored as histone deacetylase inhibitors, no specific data on the HDAC inhibitory activity of this compound has been reported. nih.gov

Cell-Based Functional Assays

Cell-based assays provide insights into the functional consequences of a compound's interaction with its biological targets within a cellular context.

Antiproliferative Activity: There is no published research documenting the antiproliferative effects of this compound on any cancer cell lines.

Anti-inflammatory Response: No in vitro studies investigating the anti-inflammatory properties of this compound in cell-based models have been reported.

Antiviral Activity: There is no available data from antiviral screening assays for this compound.

Mechanistic Elucidation of Biological Actions

Understanding the mechanism of action of a compound involves investigating its effects on intracellular signaling pathways and its specific molecular interactions.

Signaling Pathway Modulation and Downstream Effects

No studies have been published that investigate the modulation of any specific signaling pathways or the downstream cellular effects resulting from treatment with this compound.

Protein-Ligand Interaction Dynamics and Specific Binding Determinants

There is no available information from structural biology studies (such as X-ray crystallography or NMR) or computational modeling that describes the interaction dynamics or specific binding determinants between this compound and any protein target.

Agonist Bias and G Protein Selection Profiling

There is currently no published research detailing the agonist bias or G protein selection profiling of this compound. Studies of this nature are crucial for understanding how a compound interacts with G protein-coupled receptors (GPCRs) and the specific signaling pathways it activates. Such investigations would determine if the compound preferentially activates certain G protein subtypes (e.g., Gs, Gi/o, Gq/11) or other signaling partners like β-arrestins, which has significant implications for predicting its therapeutic effects and potential side-effect profile.

In Vitro Activity Against Microbial Pathogens

Similarly, there is no available data from in vitro studies assessing the antimicrobial activity of this compound. Research in this area would typically involve screening the compound against a panel of clinically relevant bacterial and fungal strains to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These studies are fundamental in identifying new antimicrobial agents.

Further research is required to elucidate the pharmacological properties and potential therapeutic applications of this compound.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The biological activity of the N-(1-benzothiophen-5-yl)-4-fluorobenzamide scaffold is highly sensitive to the nature and position of various substituents on both the benzothiophene (B83047) and the fluorobenzamide moieties, as well as the characteristics of the connecting amide linkage.

The position of the fluorine atom on the benzamide (B126) ring significantly impacts the molecule's electronic properties and, consequently, its interaction with biological targets. Fluorine is a strongly electron-withdrawing atom, and its placement can alter the acidity of the amide N-H group and the charge distribution across the aromatic ring. mdpi.com

In a study on fluorinated N-(2-hydroxy-5-methyl phenyl)benzamide isomers, the position of the fluorine atom was shown to influence the molecular conformation, particularly the torsion angle between the two aromatic rings. mdpi.com While a direct SAR study varying the fluorine position on N-(1-benzothiophen-5-yl)benzamide is not extensively documented in the provided results, general principles suggest that moving the fluorine from the para (4-position) to the ortho or meta positions would alter the dipole moment and the potential for intramolecular hydrogen bonding, which could affect receptor binding affinity. mdpi.com For instance, an ortho-fluoro substituent can engage in intramolecular hydrogen bonding with the amide proton, leading to a more planar and rigid conformation, which may be favorable or unfavorable depending on the target's binding pocket geometry. mdpi.com

The electronic influence of fluorine is also crucial. Its electron-withdrawing nature can enhance the molecule's ability to participate in certain interactions, such as halogen bonding, and can also improve metabolic stability by blocking potential sites of oxidation. nih.gov The introduction of fluorine can also increase lipophilicity, which may enhance membrane permeability. nih.gov

Table 1: Predicted Physicochemical Properties of Fluorobenzamide Isomers This table is illustrative and based on general chemical principles.

Compound Fluorine Position Predicted pKa (Amide N-H) Predicted LogP Potential for Intramolecular H-bonding
N-(1-benzothiophen-5-yl)-2-fluorobenzamide Ortho Lower Higher High
N-(1-benzothiophen-5-yl)-3-fluorobenzamide Meta Moderate Higher Low
This compound Para Moderate Higher Low

Benzothiophene Moiety Substitutions and Ring Modifications

The benzothiophene ring system is a key structural feature, and its modification can lead to significant changes in biological activity. Benzothiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. benthamdirect.com

Substituents on the benzothiophene ring can influence activity through steric and electronic effects. For example, the introduction of small alkyl groups, such as a methyl group, can enhance binding to a target by occupying a hydrophobic pocket. In a series of neurokinin-2 receptor antagonists, a 6-methyl substituent on a benzothiophene-2-carboxylic acid derivative was found to be favorable for activity. researchgate.net Conversely, bulky substituents may cause steric hindrance, preventing optimal binding.

The position of substitution is also critical. Modifications at different positions of the benzothiophene ring can alter the molecule's interaction with the target. For instance, in a series of piperazine-substituted benzothiophenes, the point of attachment of the piperazine (B1678402) linker to the benzothiophene core was a key determinant of activity. google.com

Ring modifications, such as replacing the sulfur atom with oxygen (to give a benzofuran) or nitrogen (to give an indole), would be expected to have a profound impact on the molecule's electronic and geometric properties, thereby affecting its biological profile. The sulfur atom in the benzothiophene ring is a potential hydrogen bond acceptor and can also participate in other non-covalent interactions.

Table 2: Impact of Benzothiophene Substitutions on Biological Activity (Hypothetical) This table illustrates potential SAR trends based on general medicinal chemistry principles.

Substitution Position Substituent Expected Impact on Activity Rationale
C2 Small alkyl (e.g., -CH3) Potential increase Fills hydrophobic pocket
C3 Halogen (e.g., -Cl) Variable Alters electronics and potential for halogen bonding
C6 Electron-donating group (e.g., -OCH3) Potential increase May enhance binding through H-bonding
C7 Bulky group (e.g., -tBu) Potential decrease Steric hindrance

Influence of Amide Linkage Geometry and Functionality

The amide bond is a crucial linker that connects the benzothiophene and fluorobenzamide moieties. Its geometry and functionality are critical for maintaining the correct orientation of the two ring systems for optimal target interaction. Amide bonds can exist in cis or trans conformations, with the trans conformation being generally more stable. The planarity of the amide bond is also important for maintaining a defined molecular shape.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability, as amides are susceptible to hydrolysis by proteases. cambridgemedchemconsulting.com Various functional groups can serve as amide bioisosteres, including triazoles, oxadiazoles, and sulfonamides. cambridgemedchemconsulting.comnih.gov For instance, the replacement of an amide with a 1,2,3-triazole has been shown to improve the metabolic stability of dopamine (B1211576) D4 receptor ligands while maintaining high affinity. chemrxiv.org Similarly, 1,2,4- and 1,3,4-oxadiazoles have been successfully used as amide bioisosteres in the development of mGlu7 negative allosteric modulators. nih.gov

The hydrogen bonding capability of the amide N-H group is often crucial for binding to a biological target. Any bioisosteric replacement would need to mimic this interaction or provide an alternative favorable interaction.

Stereochemical Considerations in Activity and Selectivity

This compound is an achiral molecule, meaning it does not have a stereocenter and therefore does not exist as enantiomers or diastereomers. However, the principles of stereochemistry are paramount in drug design and development. Should a chiral center be introduced into the molecule, for example, through substitution on an alkyl chain, it would be expected that the different stereoisomers would exhibit different biological activities and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

Pharmacophore Development and Optimization for Target Selectivity

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For a series of arylamino-substituted benzo[b]thiophenes with free radical scavenging activity, a predictive pharmacophore model was developed. nih.gov The most significant model consisted of three features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. nih.gov

For this compound, a hypothetical pharmacophore model would likely include:

An aromatic ring feature for the benzothiophene system.

An aromatic ring feature for the fluorobenzamide system.

A hydrogen bond donor feature from the amide N-H group.

A hydrogen bond acceptor feature from the amide carbonyl oxygen.

A halogen bond acceptor or hydrophobic feature from the fluorine atom.

Optimization of this pharmacophore would involve synthesizing and testing analogs with modifications to these features to enhance selectivity for a specific biological target over others. For example, increasing the steric bulk near a particular feature might decrease binding to an off-target with a smaller binding pocket.

Comparative SAR Analysis with Related Chemical Scaffolds and Lead Compounds

The SAR of this compound can be further understood by comparing it with related chemical scaffolds.

Benzamide Derivatives: The benzamide moiety is a common feature in many biologically active compounds. SAR studies on other benzamide-containing molecules, such as M1 muscarinic acetylcholine (B1216132) receptor antagonists, have shown that substitutions on the benzamide ring can significantly modulate potency and selectivity. nih.gov For instance, chloro and methoxy (B1213986) substituents at the 2-position of the benzamide ring were found to yield submicromolar M1 IC50s. nih.gov

Benzothiazole Analogs: Benzothiazoles are structurally related to benzothiophenes, with a nitrogen atom in place of the CH group at the 2-position. In a series of benzothiazole-phenyl analogs designed as multi-target ligands for pain relief, the introduction of fluoro- groups was predicted to slightly increase metabolic stability. nih.gov

Thiophene-2-carboxamides: In a series of novel thiophene-2-carboxamide derivatives, the nature of the substituent at the 3-position of the thiophene (B33073) ring had a significant impact on their antioxidant and antibacterial activity. nih.gov Amino-substituted derivatives were found to be more potent than those with hydroxyl or methyl groups. nih.gov

By comparing the SAR of this compound with these and other related scaffolds, medicinal chemists can gain valuable insights into the key structural requirements for a desired biological activity and design new compounds with improved properties.

Metabolic Pathways and Biotransformation Preclinical

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

The metabolic stability of a new chemical entity is a critical parameter evaluated during preclinical drug development. This assessment is typically performed using in vitro systems such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. springernature.comresearchgate.net For N-(1-benzothiophen-5-yl)-4-fluorobenzamide, these assays would provide initial insights into its susceptibility to enzymatic degradation and help predict its in vivo clearance.

In a typical in vitro metabolic stability assay, the compound is incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time is monitored. nuvisan.comthermofisher.com Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism. quizlet.com Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, offering a more comprehensive metabolic profile. thermofisher.com

The primary endpoints of these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.com A short half-life would suggest rapid metabolism, while a long half-life indicates greater metabolic stability. The intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug. nuvisan.com

Hypothetical Metabolic Stability Data for this compound:

Test SystemSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Liver MicrosomesHuman4515.4Moderate
Liver MicrosomesRat2527.7Low to Moderate
HepatocytesHuman6011.6Moderate
HepatocytesRat3519.8Moderate

This is a hypothetical data table for illustrative purposes.

Identification of Preclinical Metabolites using Advanced Analytical Techniques

The identification of metabolites is crucial for understanding the biotransformation pathways of a drug candidate. Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for this purpose. arome-science.comnih.gov

LC-MS is highly sensitive and is used to detect and quantify the parent compound and its metabolites in biological matrices. creative-proteomics.com High-resolution mass spectrometry provides accurate mass measurements, which aid in the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information. nih.gov

NMR spectroscopy is a powerful technique for the definitive structural elucidation of metabolites. arome-science.com While less sensitive than MS, NMR provides detailed information about the connectivity of atoms within a molecule, allowing for the precise determination of the site of metabolic modification. arome-science.com

For this compound, these techniques would be employed to analyze samples from in vitro incubations to identify the chemical structures of its metabolites.

Proposed Biotransformation Pathways (e.g., Oxidation, Glucuronidation, Hydrolysis)

Based on the chemical structure of this compound, several biotransformation pathways can be proposed. These reactions are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.govslideshare.net

Phase I Biotransformation:

Oxidation: The benzothiophene (B83047) ring is susceptible to oxidation by CYP enzymes. nih.gov This can lead to the formation of a reactive arene oxide intermediate on the benzothiophene moiety. nih.gov This intermediate can then be detoxified by epoxide hydrolase to form a dihydrodiol or be conjugated with glutathione. nih.gov Aromatic hydroxylation on the benzothiophene or the 4-fluorobenzamide (B1200420) ring is also a likely oxidative pathway. libretexts.org

Hydrolysis: The amide bond connecting the benzothiophene and the 4-fluorobenzamide moieties could undergo hydrolysis, catalyzed by amidases, to yield 1-benzothiophen-5-amine and 4-fluorobenzoic acid. hama-univ.edu.syresearchgate.netbiologyinsights.com

Phase II Biotransformation:

Glucuronidation: If hydroxylated metabolites are formed during Phase I, they can undergo glucuronidation, a common Phase II reaction where glucuronic acid is attached to the molecule to increase its water solubility and facilitate its excretion. libretexts.org

Influence of Structural Features on Metabolic Fate and Enzyme Kinetics

The structural features of this compound are expected to significantly influence its metabolic fate.

Benzothiophene Moiety: The sulfur-containing benzothiophene ring is a site for potential oxidation. nih.govacs.org The formation of reactive metabolites, such as thiophene (B33073) S-oxides and epoxides, is a possibility that would need to be investigated, as these can be associated with toxicity. nih.govnih.gov

4-Fluorobenzamide Moiety: The fluorine atom on the benzamide (B126) ring can influence metabolism. annualreviews.org Fluorine substitution can block potential sites of metabolism, thereby increasing the metabolic stability of the compound. tandfonline.comnih.gov The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. annualreviews.org

Amide Linkage: The stability of the amide bond to hydrolysis can vary. uoalfarahidi.edu.iq The electronic properties of the flanking aromatic rings will influence the rate of enzymatic hydrolysis. researchgate.net

Future Directions and Research Perspectives

Development of Advanced and Stereoselective Synthetic Methodologies

The future synthesis of N-(1-benzothiophen-5-yl)-4-fluorobenzamide and its derivatives will likely focus on the development of more efficient, sustainable, and stereoselective methods. Current synthetic approaches to analogous N-aryl benzamides often rely on conventional amide bond formation techniques, such as the coupling of a carboxylic acid with an amine, which can sometimes require harsh conditions or expensive coupling reagents.

Future synthetic strategies are anticipated to explore innovative catalytic systems. For instance, palladium-catalyzed cross-coupling reactions have become a powerful tool for C-N bond formation and could be further optimized for the synthesis of this specific compound. The development of novel ligands for palladium catalysts could enable these reactions to proceed under milder conditions with higher yields and greater functional group tolerance.

Moreover, a significant area for advancement lies in the stereoselective synthesis of derivatives of this compound. Many biological targets are chiral, and the therapeutic activity of a compound can be highly dependent on its stereochemistry. The development of asymmetric catalytic methods to introduce chiral centers into the benzothiophene (B83047) or benzamide (B126) portions of the molecule would be a crucial step toward creating more potent and selective therapeutic agents. This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the synthesis.

Synthetic ApproachPotential AdvantagesKey Research Focus
Advanced Catalysis Milder reaction conditions, higher yields, improved sustainability.Development of novel palladium catalysts and ligands.
Stereoselective Synthesis Increased potency and selectivity, reduced off-target effects.Asymmetric catalysis, use of chiral auxiliaries.
Flow Chemistry Improved safety, scalability, and reaction control.Optimization of reaction parameters in continuous flow systems.

Exploration of Novel Biological Targets and Therapeutic Applications

The benzothiophene nucleus is a well-established pharmacophore present in a variety of biologically active compounds, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects. Similarly, the N-aryl benzamide scaffold is a common feature in many therapeutic agents. The combination of these two moieties in this compound suggests a high potential for diverse pharmacological activities.

Future research should focus on systematically screening this compound and its derivatives against a wide array of biological targets. High-throughput screening (HTS) campaigns against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could uncover novel and potent activities. Given the known activities of related compounds, particular attention could be paid to targets involved in oncology, inflammation, and infectious diseases.

For example, certain benzothiophene derivatives have shown promise as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. Investigating the effect of this compound on tubulin dynamics could be a fruitful line of inquiry. Furthermore, the anti-inflammatory potential could be explored by examining its inhibitory activity against enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Therapeutic AreaPotential Biological TargetsRationale
Oncology Kinases, Tubulin, TopoisomerasesBenzothiophene and benzamide scaffolds are present in known anticancer agents.
Inflammation COX, LOX, CytokinesMany heterocyclic compounds exhibit anti-inflammatory properties.
Infectious Diseases Bacterial and fungal enzymesThe sulfur-containing benzothiophene ring is a feature of some antimicrobial drugs.
Neurodegenerative Diseases Cholinesterases, Monoamine oxidaseAromatic amides can interact with targets in the central nervous system.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the process of drug discovery and development. These computational tools can be leveraged to accelerate the identification of promising drug candidates and to optimize their properties. In the context of this compound, AI and ML can be applied in several key areas.

Predictive models can be developed to forecast the biological activity of novel derivatives of the parent compound. By training algorithms on large datasets of known compounds and their activities, it is possible to create quantitative structure-activity relationship (QSAR) models that can predict the potency and selectivity of virtual compounds before they are synthesized. This in silico screening can significantly reduce the time and resources required for lead discovery.

Furthermore, generative AI models can be employed to design novel molecules based on the this compound scaffold with desired properties. These models can learn the underlying chemical patterns of known active compounds and generate new structures that are likely to have improved therapeutic profiles. This de novo design approach can help to explore a much larger chemical space than is possible with traditional methods.

Design of Multi-Target Directed Ligands and Hybrid Molecules

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. The traditional "one target, one drug" approach may not be sufficient to address the multifaceted nature of these conditions. Consequently, there is a growing interest in the development of multi-target directed ligands (MTDLs) – single molecules designed to interact with two or more biological targets simultaneously.

The this compound scaffold provides an excellent starting point for the design of MTDLs. By strategically modifying the structure, it may be possible to incorporate pharmacophoric features that allow for the simultaneous inhibition of multiple targets. For example, by appending a known kinase inhibitor moiety to the benzothiophene ring, it might be possible to create a dual inhibitor with enhanced anticancer activity.

Another promising strategy is the development of hybrid molecules, where two distinct pharmacophores are covalently linked to create a new chemical entity with a unique biological profile. The this compound core could be linked to other bioactive molecules to create hybrids with novel mechanisms of action. This approach could lead to the development of therapeutics with improved efficacy and a reduced likelihood of drug resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(1-benzothiophen-5-yl)-4-fluorobenzamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via acylation of the benzothiophene amine with 4-fluorobenzoyl chloride under basic conditions. Key steps include:

Substrate Activation : Use anhydrous solvents (e.g., DCM) to minimize hydrolysis.

Reagent Ratios : A 1:1.1 molar ratio of amine to acyl chloride ensures excess electrophile for complete conversion.

Temperature Control : Maintain 0–5°C during initial mixing to suppress side reactions.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.

  • Yield Optimization : Evidence from analogous syntheses (e.g., N-cyclopropyl-4-fluorobenzamide) achieved 92% yield by slow reagent addition and inert atmosphere .

    Synthetic RouteKey Reagents/ConditionsYield (%)Reference
    Acylation of benzothiophene4-fluorobenzoyl chloride, Et₃N~90–92*
    Alternative routes†O-benzyl hydroxylamine, etc.N/A
    *Estimated based on analogous synthesis.
    †Requires further validation for this specific scaffold.

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin irritant and acute toxicity) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
    • Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can SHELXL refine crystallographic data for this compound derivatives?

  • Structural Analysis Workflow :

Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å).

Initial Solution : SHELXD or SHELXS for phase determination .

Refinement : SHELXL iteratively adjusts atomic coordinates, thermal parameters, and occupancy factors. Key features include:

  • Twinning Detection : Use TWIN and BASF commands for twinned data .
  • Hydrogen Placement : AFIX constraints for riding H-atoms.
  • Validation : Check R-factors (target: R1 < 0.05) and residual electron density (<0.3 eÅ⁻³) .

Q. What experimental approaches evaluate the neuritogenesis-promoting activity of this compound in ocular models?

  • In Vitro Assays :

Retinal Neuron Cultures : Treat primary retinal cells with 1–10 µM compound for 24–72 hours.

Neurite Quantification : ImageJ analysis of neurite length and branching .

  • Key Findings :

  • Mechanism : Activates TrkA signaling pathways in trigeminal ganglia, enhancing axon regeneration .
  • Therapeutic Potential : Improves corneal sensitivity in dry-eye models (patent EP000007) .

Q. How do structural modifications at the benzothiophene or fluorobenzamide moieties influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Benzothiophene Substitution : Electron-withdrawing groups (e.g., -Cl) enhance anti-inflammatory COX-2 inhibition (IC₅₀ reduction by 40%) .

  • Fluorobenzamide Modifications : N-Alkylation (e.g., cyclopropyl) improves metabolic stability but reduces cytotoxicity in cancer cell lines .

    Modification SiteFunctional ImpactBiological ActivityReference
    Benzothiophene (C-5)Electron-withdrawing substituentsAnti-inflammatory (COX-2)
    Fluorobenzamide (N-linked)AlkylationEnhanced metabolic stability

Data Contradiction Analysis

  • Conflicting Safety Data : While classifies the compound as a respiratory irritant, emphasizes dermal exposure risks. Resolution: Context-dependent hazards (e.g., powder vs. solution forms) necessitate tiered risk assessments .
  • Biological Variability : Anti-cancer activity in contrasts with neurotrophic effects in . Hypothesis: Tissue-specific receptor expression (e.g., TrkA in neurons vs. apoptosis pathways in cancer cells) explains divergent outcomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.